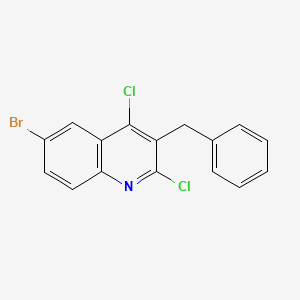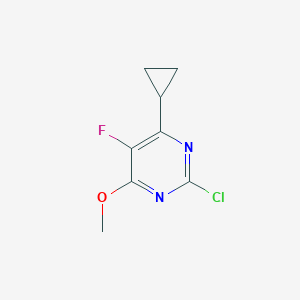
6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine is a chemical compound that features a pyridine ring substituted with an amine group at the 3-position and a tert-butyldimethylsilyloxyethyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) and subsequent reactions to introduce the pyridine and amine functionalities. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using TBDMSCl in the presence of a base such as imidazole in an organic solvent like methylene chloride.
Formation of the Pyridine Ring: The protected intermediate is then subjected to conditions that facilitate the formation of the pyridine ring, often involving cyclization reactions.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or pyridine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives with altered functional groups.
科学的研究の応用
6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential role in biological assays and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine involves its interaction with molecular targets and pathways. The tert-butyldimethylsilyloxy group provides steric protection, while the pyridine and amine functionalities can participate in various biochemical interactions. These interactions may include binding to enzymes, receptors, or other biomolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
tert-Butyldimethyl(2-propynyloxy)silane: Similar in having a tert-butyldimethylsilyloxy group but differs in the alkyne functionality.
tert-Butyldimethylsilyl chloride: Used as a protecting group reagent, similar in its protective role.
Uniqueness
6-(2-(Tert-butyldimethylsilyloxy)ethyl)pyridin-3-amine is unique due to its specific combination of a pyridine ring, amine group, and tert-butyldimethylsilyloxyethyl group. This combination provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
分子式 |
C13H24N2OSi |
|---|---|
分子量 |
252.43 g/mol |
IUPAC名 |
6-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyridin-3-amine |
InChI |
InChI=1S/C13H24N2OSi/c1-13(2,3)17(4,5)16-9-8-12-7-6-11(14)10-15-12/h6-7,10H,8-9,14H2,1-5H3 |
InChIキー |
JOUJTSFAPVUSRU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCC1=NC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





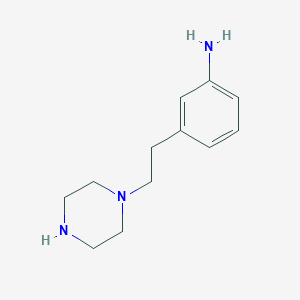
![5-Bromo-3-[(4-chloro-2,6-difluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13870965.png)
![N-(cyanomethyl)-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B13870973.png)
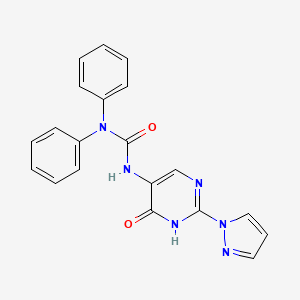

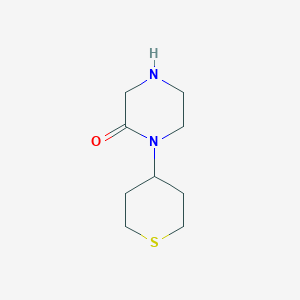
![1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene](/img/structure/B13870997.png)
